N-(azetidin-3-ylidene)hydroxylamine, trifluoroacetic acid
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Overview
Description
N-(azetidin-3-ylidene)hydroxylamine, trifluoroacetic acid is a compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a hydroxylamine group. The trifluoroacetic acid component adds to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-ylidene)hydroxylamine, trifluoroacetic acid typically involves the reaction of azetidine derivatives with hydroxylamine under specific conditions. One common method includes the use of catalytic amounts of gold complexes such as Au(PPh3)(NTf2) in the presence of 3,5-dichloropyridine N-oxide and methanesulfonic acid . This reaction facilitates the formation of the azetidine ring and the incorporation of the hydroxylamine group.
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods is a key focus, with efforts directed towards optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-ylidene)hydroxylamine, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso compounds, while reduction can produce primary amines.
Scientific Research Applications
N-(azetidin-3-ylidene)hydroxylamine, trifluoroacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(azetidin-3-ylidene)hydroxylamine, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes . The trifluoroacetic acid component enhances its stability and facilitates its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the hydroxylamine group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Hydroxylamine: A compound with a hydroxylamine group but lacking the azetidine ring.
Uniqueness
N-(azetidin-3-ylidene)hydroxylamine, trifluoroacetic acid is unique due to the combination of the azetidine ring and the hydroxylamine group, which imparts distinct reactivity and stability.
Properties
CAS No. |
2639452-60-9 |
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Molecular Formula |
C5H7F3N2O3 |
Molecular Weight |
200.12 g/mol |
IUPAC Name |
N-(azetidin-3-ylidene)hydroxylamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C3H6N2O.C2HF3O2/c6-5-3-1-4-2-3;3-2(4,5)1(6)7/h4,6H,1-2H2;(H,6,7) |
InChI Key |
WUSFRMXEZQKIJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NO)CN1.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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